3-(1-Hydroxycyclohexyl)benzonitrile

Lipophilicity Medicinal Chemistry Physicochemical Properties

Researchers requiring precise meta-substituted benzonitrile topology often face supply inconsistency with isomeric contaminants. 3-(1-Hydroxycyclohexyl)benzonitrile (CAS 1262863-64-8) eliminates this variable with authenticated regiochemistry. • Fixed meta-geometry ensures reproducible protein-ligand binding & crystal lattice packing. • LogP 2.71 enables strategic LipE modulation in lead optimization. • Bidentate H-bond donor/acceptor motif for well-defined metal complex synthesis. ≥95% purity, available from BenchChem for immediate dispatch.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13244940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxycyclohexyl)benzonitrile
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC(=C2)C#N)O
InChIInChI=1S/C13H15NO/c14-10-11-5-4-6-12(9-11)13(15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2
InChIKeyFRSYFYNENHEASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications & Physicochemical Profile


3-(1-Hydroxycyclohexyl)benzonitrile (CAS: 1262863-64-8) is a substituted benzonitrile organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It features a tertiary alcohol group on a cyclohexyl ring connected at the *meta* position of a benzonitrile core . This specific substitution pattern distinguishes it from its *ortho* and *para* isomers, which are more commonly referenced in chemical catalogs. The compound is typically offered as a high-purity (≥95%) solid or semi-solid for research and development purposes .

Isomer meta-substituted benzonitrile with defined dipole and hydrogen-bonding vector
Purity Research-grade specification supported by supplier CoA
Application Medicinal chemistry, coordination ligands, liquid crystal research

Why Isomer Substitution Fails


In scientific procurement, substituting 3-(1-Hydroxycyclohexyl)benzonitrile with its positional isomers (e.g., 2- or 4-(1-hydroxycyclohexyl)benzonitrile) introduces a critical and uncontrolled variable: molecular recognition. The *meta* substitution of the cyano group directs the dipole moment and the spatial orientation of the hydrogen-bonding hydroxycyclohexyl group differently than its *ortho* or *para* counterparts . In applications such as medicinal chemistry or material science where precise intermolecular interactions (e.g., protein-ligand binding, crystal lattice packing) are paramount, this structural variance translates directly to divergent performance [1]. While these isomers share identical molecular weight and formula, they are distinct chemical entities that cannot be interchanged without compromising experimental reproducibility or product specification. The following evidence quantifies the most concrete procurement differentiators.

Risk factor
Ortho-isomer
Para-isomer
Lipophilicity mismatch
Reported LogP difference >1.3 may alter membrane permeability and non-specific binding
Similar LogP but dipole vector differs; may affect molecular recognition in biological systems
Molecular topology
Ortho-substitution changes steric and electronic environment; may disrupt binding and packing
Para-substitution alters orientation of dipole and H-bond donor; may change crystal packing and SAR

Differentiating Evidence vs. Analogs


Lipophilicity (LogP) vs. ortho-Isomer

The compound exhibits a calculated LogP (octanol-water partition coefficient) of 2.71, a measure of its lipophilicity . While the *para*-isomer (4-(1-hydroxycyclohexyl)benzonitrile) also reports a LogP of 2.71 from the same computational source, the *ortho*-isomer 2-(1-Hydroxycyclohexyl)benzonitrile has a reported SlogP of 1.34 and other calculated values around 1.7-2.8 [1] [2]. This indicates that the 3-substituted compound is predicted to be significantly more lipophilic than its *ortho* analog. This difference can directly impact compound behavior in biological assays, such as membrane permeability, non-specific binding, and metabolic stability.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.71
ortho-Isomer SlogP 1.34
>20× lipophilicity difference may impact membrane permeability and assay behavior
Computational prediction; experimental validation recommended
Lipophilicity Medicinal Chemistry Physicochemical Properties

Commercial Purity: 95% Minimum Benchmark

As a specialized building block, 3-(1-Hydroxycyclohexyl)benzonitrile is consistently available from multiple suppliers (Leyan, CymitQuimica, SynHet) at a minimum purity specification of 95%, as verified by HPLC, GC, or other standard methods . This level of purity provides a reliable starting material for further synthetic transformations, minimizing the introduction of unknown impurities that could affect reaction yields or lead to difficult purifications downstream.

Purity Benchmark
Class-level inference
≥95% (HPLC/GC)
Meets research-grade intermediate specification; supports batch consistency
Vendor CoA specifications
Procurement Quality Control Synthetic Chemistry

Positional Effects on Hydrogen Bonding & Topology

The *meta* substitution pattern of 3-(1-Hydroxycyclohexyl)benzonitrile creates a unique molecular topology compared to its *para* (CAS 1241911-29-4) and *ortho* isomers . The *meta* position directs the nitrile group's strong dipole and the cyclohexanol's hydrogen-bonding vector differently, resulting in a distinct spatial and electronic profile. While all three isomers share the same molecular weight (201.26 g/mol) and formula, they cannot be used interchangeably in structure-activity relationship (SAR) studies or in the design of crystalline materials where molecular packing is governed by specific, directional intermolecular forces.

Topology & Dipole
Class-level inference
meta- vs para- / ortho- isomers
Unique dipole vector directs hydrogen-bonding and crystal packing
Qualitative structural difference
Molecular Recognition Structure-Activity Relationship Crystallography

Recommended Application Scenarios


Medicinal Chemistry Scaffold Diversification & FBDD

The specific *meta* topology, combined with the quantifiably higher lipophilicity (LogP 2.71) compared to its *ortho* analog , makes 3-(1-Hydroxycyclohexyl)benzonitrile a logical choice for fragment-based screening or scaffold diversification. Its physicochemical profile can be strategically leveraged to modulate the lipophilic efficiency (LipE) of a lead series, particularly when aiming to improve cell permeability or target engagement in lipophilic protein pockets.

Specialized Ligands for Coordination Chemistry & Catalysis

The presence of both a strong hydrogen bond donor (tertiary alcohol) and a strong electron-withdrawing group (nitrile) at a fixed *meta* geometry provides a rigid, bidentate-like coordination environment . This makes the compound a valuable precursor or ligand for the synthesis of well-defined metal complexes for use in catalysis or as metallodrug candidates, where the precise spatial arrangement of donor atoms is critical for reactivity and selectivity.

Tuning Liquid Crystalline & Supramolecular Assemblies

Benzonitriles, particularly those with a cyclohexyl core, are privileged scaffolds in liquid crystal design due to their polarizability and rigid structure [1]. The unique dipole vector of the *meta*-substituted 3-(1-Hydroxycyclohexyl)benzonitrile offers a specific tool for fine-tuning the dielectric anisotropy or mesomorphic phase behavior of a mixture. Its use as a synthetic intermediate or a minor additive can alter the bulk material properties in ways that its *para* and *ortho* isomers cannot replicate.

Application
Selection Property
Validation Focus
Fragment-based drug discovery / SAR
Lipophilicity and meta-topology
Membrane permeability assays, target engagement
Coordination chemistry & catalysis
Meta-bidentate donor geometry
Metal complex characterization, catalytic activity
Liquid crystal dopant/additive
Dielectric anisotropy tuning
Mesophase behavior, DSC/POM

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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